

# The Anthrone Method for Sugar Analysis: A Historical and Technical Guide

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The **anthrone** method, a cornerstone of carbohydrate analysis for decades, offers a simple and rapid colorimetric approach for the quantitative determination of sugars. This technical guide delves into the historical development of this method, from its initial discovery to subsequent modifications that enhanced its accuracy and applicability. Detailed experimental protocols for key variations are provided, alongside a comparative analysis of their performance.

# A Journey Through Time: The Evolution of the Anthrone Method

The story of the **anthrone** method begins in 1946 with the work of R. Dreywood, who first reported the qualitative use of **anthrone** in concentrated sulfuric acid as a reagent for detecting carbohydrates.[1] This initial discovery laid the groundwork for a quantitative assay.

Two years later, in 1948, D. L. Morris published a seminal paper detailing the first quantitative application of the **anthrone** reagent for carbohydrate determination.[2] Morris's method capitalized on the principle that carbohydrates, when heated with a strong acid, dehydrate to form furfural or hydroxymethylfurfural, which then condense with **anthrone** to produce a characteristic blue-green colored complex.[2][3] The intensity of this color, measured spectrophotometrically, was found to be proportional to the carbohydrate concentration.[2]

A significant advancement came in 1955 when J. H. Roe and his colleagues refined the method for the specific determination of sugar in biological fluids like blood and spinal fluid.[4]



Roe's modification addressed some of the interferences encountered with biological samples and improved the stability of the reagent.[4]

Over the years, numerous other modifications have been proposed to improve the sensitivity, specificity, and efficiency of the **anthrone** method. These include adaptations for analyzing specific types of sugars, such as sucrose in the presence of reducing sugars, and the development of microplate assays for high-throughput screening.

## **Core Principles: The Chemistry Behind the Color**

The **anthrone** method is based on a two-step chemical reaction:

- Dehydration: In the presence of concentrated sulfuric acid and heat, carbohydrates are hydrolyzed to their constituent monosaccharides. These monosaccharides are then dehydrated to form furfural (from pentoses) or 5-hydroxymethylfurfural (from hexoses).[3]
- Condensation: The furfural or hydroxymethylfurfural derivative then reacts with anthrone
  (specifically, its enol tautomer, anthranol) to form a blue-green colored condensation product.
   [5] The absorbance of this colored complex is typically measured at a wavelength of around
  620-630 nm.[3]

## **Key Experimental Protocols: A Step-by-Step Guide**

This section provides detailed methodologies for the foundational **anthrone** methods developed by Dreywood, Morris, and Roe.

## **Dreywood's Qualitative Test (1946)**

This initial method was designed for the simple detection of carbohydrates.

#### Reagents:

Anthrone Reagent: A solution of anthrone in 95% sulfuric acid.[2]

#### Procedure:

 To a small volume of the aqueous test solution, add twice the volume of the anthrone reagent.[2]



 Observe the formation of a blue color at the interface of the two liquids, which indicates the presence of carbohydrates.[2]

## Morris's Quantitative Method (1948)

This method established the quantitative basis for the **anthrone** reaction.

#### Reagents:

- Anthrone Reagent: 0.2% (w/v) solution of anthrone in concentrated sulfuric acid (95%).[2]
- Standard Glucose Solution: A series of solutions of known glucose concentrations.

#### Procedure:

- Pipette 2 mL of the standard or sample solution into a test tube.
- Carefully add 4 mL of the anthrone reagent.
- Mix the contents thoroughly by swirling.
- Heat the tubes in a boiling water bath for a specified time (e.g., 10 minutes).
- Cool the tubes to room temperature.
- Measure the absorbance of the solution at approximately 620 nm against a reagent blank.
- Construct a standard curve by plotting the absorbance of the standards against their concentrations.
- Determine the carbohydrate concentration of the sample from the standard curve.

## Roe's Method for Biological Fluids (1955)

This modification was optimized for the analysis of sugars in complex biological samples.

#### Reagents:



- Anthrone Reagent: A stabilized anthrone reagent, often containing thiourea, dissolved in sulfuric acid.[4][6]
- Trichloroacetic Acid (TCA): For deproteinization of samples like blood serum.

#### Procedure:

- Deproteinization (if necessary): For samples like blood, precipitate proteins by adding an equal volume of 10% TCA and centrifuge to obtain a clear supernatant.
- Pipette a specific volume of the deproteinized supernatant or other sample into a test tube.
- Add a defined volume of the stabilized anthrone reagent.
- Incubate the mixture in a water bath at a controlled temperature (e.g., 90°C) for a specific duration (e.g., 15 minutes).[7]
- · Cool the tubes rapidly.
- Measure the absorbance at approximately 620 nm.
- Calculate the sugar concentration using a standard curve prepared with known glucose concentrations.

## **Quantitative Data Summary**

The following table summarizes key quantitative parameters for different variations of the **anthrone** method.



Method Variation	Key Contributor (s)	Year	Typical Wavelength (nm)	Linear Range (µg/mL)	Key Features & Application s
Qualitative Test	Dreywood	1946	Visual (Blue Color)	N/A	Initial qualitative detection of carbohydrate s.[1]
Quantitative Method	Morris	1948	~620	20 - 500	First quantitative method for general carbohydrate analysis.[2]
Biological Fluids	Roe	1955	~620	Varies with protocol	Optimized for sugar analysis in blood and spinal fluid; improved reagent stability.[4]
Microplate Assay	Laurentin & Edwards	2003	~620	10 - 120	Miniaturized for high-throughput screening, reducing reagent consumption and time.

## **Visualizing the Process**

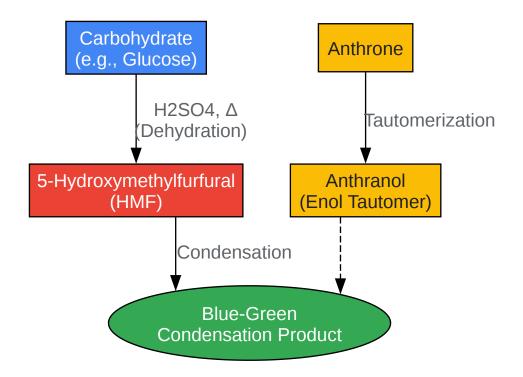


To better understand the workflow and the underlying chemical reactions, the following diagrams are provided in the DOT language for Graphviz.



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Caption: Experimental workflow of the anthrone method for carbohydrate analysis.



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Caption: Simplified signaling pathway of the **anthrone**-carbohydrate reaction.



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